4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
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Overview
Description
4,14-Dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one is a complex organic compound belonging to the tetracyclic class of compounds. Known for its distinct structure characterized by multiple rings, hydroxyl groups, and an azatetracyclic core, this compound has significant potential for applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one involves several key steps, starting with the preparation of the azatetracyclic core. One common approach begins with the cyclization of suitable precursors under controlled conditions, followed by the introduction of hydroxyl and methoxy groups via selective hydroxylation and methylation reactions. Each reaction step requires specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrially, the production of this compound may involve large-scale reactions in batch or continuous reactors, where precise control over temperature, pressure, and reaction time is maintained. Optimization of reaction conditions and purification processes, such as crystallization or chromatography, ensures the high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
4,14-Dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one undergoes a variety of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to ketones or aldehydes using common oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: : The carbonyl group within the structure can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: : Functional groups within the compound can be substituted through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : PCC or KMnO4 in an anhydrous environment.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Various bases or acids depending on the target functional group.
Major Products
Oxidation of hydroxyl groups results in ketones or aldehydes.
Reduction leads to additional hydroxylated products.
Substitution reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms involving azatetracyclic systems.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties, including its effects on cellular pathways and its role as a scaffold for developing new therapeutic agents.
Industry
Industrially, it serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals, offering a platform for developing novel compounds with desired properties.
Mechanism of Action
The mechanism of action for 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions often result in modulation of biochemical pathways, influencing cellular processes like signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
4,14-Dihydroxy-15-methoxy-10-azahexacyclo[9.8.1.02,7.012,16]octadeca-1,3,5,7,9(16),12,14,17-heptaen-11-one
4,14-Dihydroxy-15-methoxy-10-azapentacyclo[8.7.1.02,7.012,16]heptadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Uniqueness
What sets 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one apart is its unique combination of functional groups and tetracyclic structure, offering distinct reactivity and potential for diverse applications compared to its similar compounds.
Properties
IUPAC Name |
4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGXKFPTAJYHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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